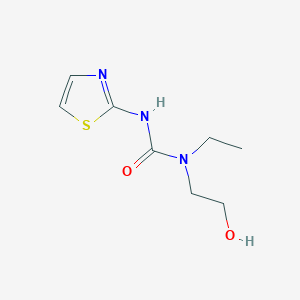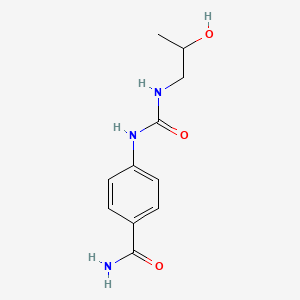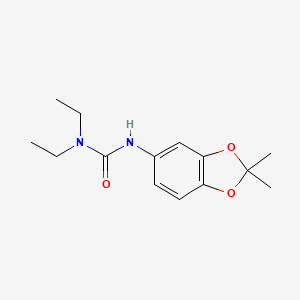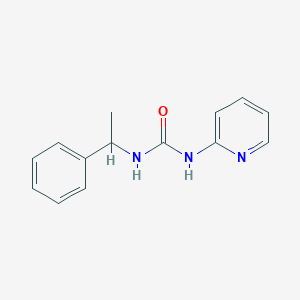
1-Ethyl-1-(2-hydroxyethyl)-3-(1,3-thiazol-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-1-(2-hydroxyethyl)-3-(1,3-thiazol-2-yl)urea is a compound that belongs to the class of thiazolylureas. It is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. The compound is known to exhibit potent biological activity, and its mechanism of action has been widely investigated.
Wirkmechanismus
The mechanism of action of 1-Ethyl-1-(2-hydroxyethyl)-3-(1,3-thiazol-2-yl)urea involves the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It also inhibits the activity of various kinases involved in cell signaling pathways, including Akt and ERK1/2.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Ethyl-1-(2-hydroxyethyl)-3-(1,3-thiazol-2-yl)urea are diverse and depend on the specific application. The compound has been shown to induce apoptosis and cell cycle arrest in cancer cells. It also exhibits potent antifungal and antibacterial activity by inhibiting cell wall synthesis and disrupting membrane integrity. Additionally, the compound has been shown to improve glucose uptake and insulin sensitivity in diabetic animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-Ethyl-1-(2-hydroxyethyl)-3-(1,3-thiazol-2-yl)urea in laboratory experiments include its high potency and specificity, as well as its diverse range of biological activities. The compound is also relatively easy to synthesize and purify, making it readily available for research purposes. However, the limitations of using the compound in laboratory experiments include its potential toxicity and side effects, as well as the need for further investigation into its pharmacokinetics and pharmacodynamics.
Zukünftige Richtungen
The future directions for 1-Ethyl-1-(2-hydroxyethyl)-3-(1,3-thiazol-2-yl)urea research are diverse and include the investigation of its potential use as a therapeutic agent for various diseases, including cancer, diabetes, and Alzheimer's disease. Additionally, further studies are needed to explore the compound's pharmacokinetics and pharmacodynamics, as well as its potential toxicity and side effects. The development of novel analogs and derivatives of the compound may also lead to the discovery of more potent and specific biological activities. Finally, the investigation of the compound's potential use in combination with other therapeutic agents may lead to the development of more effective treatment strategies.
Synthesemethoden
The synthesis of 1-Ethyl-1-(2-hydroxyethyl)-3-(1,3-thiazol-2-yl)urea involves the reaction of 2-aminothiazole with ethyl chloroformate and 2-hydroxyethylamine. The reaction proceeds via nucleophilic substitution of the chlorine atom in ethyl chloroformate by the amino group in 2-aminothiazole, followed by the addition of 2-hydroxyethylamine to the resulting intermediate. The final product is obtained in high yield and purity using standard purification techniques.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-1-(2-hydroxyethyl)-3-(1,3-thiazol-2-yl)urea has been extensively studied for its potential use in various scientific research applications. The compound has been shown to exhibit potent antitumor, antifungal, and antibacterial activity. It has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-ethyl-1-(2-hydroxyethyl)-3-(1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S/c1-2-11(4-5-12)8(13)10-7-9-3-6-14-7/h3,6,12H,2,4-5H2,1H3,(H,9,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKOQZPJSHCQRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C(=O)NC1=NC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[4-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7529722.png)
![4-[[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]methyl]benzonitrile](/img/structure/B7529732.png)

![1-[4-(5-Nitrothiophene-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7529740.png)
![N-[3-chloro-2-(dimethylamino)phenyl]acetamide](/img/structure/B7529747.png)
![N-[2-(1-methylpyrazol-4-yl)ethyl]-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7529753.png)
![N-[[5-(4-chlorophenyl)furan-2-yl]methyl]cyclopentanamine](/img/structure/B7529775.png)

![1-[(4-Chlorophenyl)methyl]-3-pyridin-2-ylurea](/img/structure/B7529784.png)